molecular formula C16H28N2O2 B12599063 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- CAS No. 649767-95-3

1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-

Cat. No.: B12599063
CAS No.: 649767-95-3
M. Wt: 280.41 g/mol
InChI Key: AYFVSFVOCPBWFP-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenediol, where two amino groups are substituted at the 4 and 6 positions with 2,2-dimethylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- typically involves the reaction of 1,3-benzenediol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.

Scientific Research Applications

1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-: Similar structure but different substitution pattern.

    1,3-Dihydroxybenzene (Resorcinol): Lacks the amino groups and 2,2-dimethylpropyl substitutions.

    1,4-Dihydroxybenzene (Hydroquinone): Different substitution pattern and lacks amino groups.

Uniqueness

1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is unique due to the specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

649767-95-3

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

4,6-bis(2,2-dimethylpropylamino)benzene-1,3-diol

InChI

InChI=1S/C16H28N2O2/c1-15(2,3)9-17-11-7-12(14(20)8-13(11)19)18-10-16(4,5)6/h7-8,17-20H,9-10H2,1-6H3

InChI Key

AYFVSFVOCPBWFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1O)O)NCC(C)(C)C

Origin of Product

United States

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